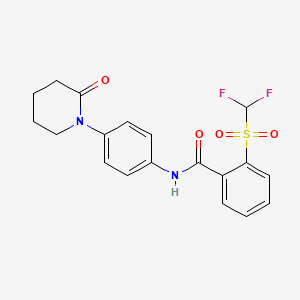
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as DFB, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DFB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide involves the reaction of 4-(2-oxopiperidin-1-yl)aniline with difluoromethanesulfonyl chloride followed by reaction with 2-aminobenzamide.
Starting Materials
4-(2-oxopiperidin-1-yl)aniline, difluoromethanesulfonyl chloride, 2-aminobenzamide
Reaction
Step 1: 4-(2-oxopiperidin-1-yl)aniline is reacted with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine to form 4-(2-oxopiperidin-1-yl)-N-(difluoromethylsulfonyl)aniline., Step 2: 4-(2-oxopiperidin-1-yl)-N-(difluoromethylsulfonyl)aniline is then reacted with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide.
Wirkmechanismus
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors such as 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide increase the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments, including its ability to inhibit the activity of HDAC and GSK-3β, making it a useful tool for studying the role of these enzymes in various cellular processes. However, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, including its potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to understand the mechanism of action of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide and its effects on various cellular processes. Further research is also needed to optimize the synthesis of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide and improve its solubility in water. Finally, studies are needed to evaluate the safety and efficacy of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in animal models and clinical trials.
In conclusion, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has shown promising potential in scientific research, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential applications of 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide in scientific research.
Wissenschaftliche Forschungsanwendungen
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy. 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has also been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S/c20-19(21)28(26,27)16-6-2-1-5-15(16)18(25)22-13-8-10-14(11-9-13)23-12-4-3-7-17(23)24/h1-2,5-6,8-11,19H,3-4,7,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGQXKFAZOWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)


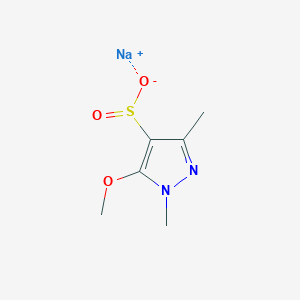

![2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid](/img/structure/B2905578.png)


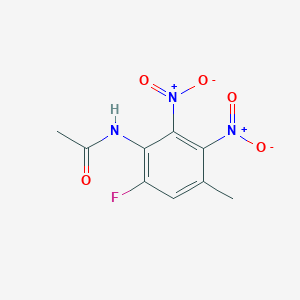
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
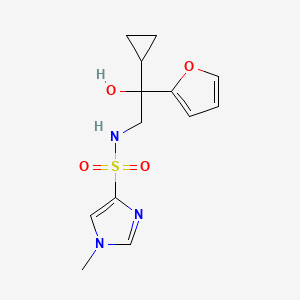
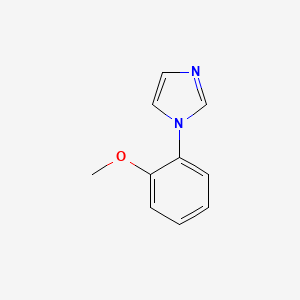
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)